2-Chloroethylsulfanyl(diphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethylsulfanyl(diphenyl)arsane is an organoarsenic compound with the chemical formula C14H14AsClS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylsulfanyl(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 2-chloroethanethiol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ph2AsCl+ClCH2CH2SH→Ph2AsSCH2CH2Cl+HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes the use of large reactors, precise control of reaction conditions, and purification techniques such as distillation and recrystallization to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethylsulfanyl(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroethylsulfanyl(diphenyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethylsulfanyl(diphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to cytotoxic effects. The molecular targets and pathways involved include:
Protein thiols: Binding to cysteine residues in proteins.
Enzyme inhibition: Inhibition of enzymes involved in cellular metabolism.
Comparison with Similar Compounds
2-Chloroethylsulfanyl(diphenyl)arsane can be compared with other organoarsenic compounds such as:
Arsine (AsH3): A simple arsenic hydride with different chemical properties and applications.
Triphenylarsine (As(C6H5)3): Another organoarsenic compound with distinct reactivity and uses.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both chloroethyl and diphenylarsine groups. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Similar Compounds
- Arsine (AsH3)
- Triphenylarsine (As(C6H5)3)
- Dimethylarsine ((CH3)2AsH)
Properties
Molecular Formula |
C14H14AsClS |
---|---|
Molecular Weight |
324.7 g/mol |
IUPAC Name |
2-chloroethylsulfanyl(diphenyl)arsane |
InChI |
InChI=1S/C14H14AsClS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
PEQKXFXJIYXZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.